3-(Benzyloxy)-2-methoxypropan-1-amine
Description
3-(Benzyloxy)-2-methoxypropan-1-amine is a secondary amine featuring a benzyloxy group at the third carbon and a methoxy group at the second carbon of a propane backbone. The benzyloxy group enhances lipophilicity and may act as a protective group in organic synthesis, while the methoxy group contributes to electronic effects and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-methoxy-3-phenylmethoxypropan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11H,7-9,12H2,1H3 |
InChI Key |
ZLDGMJSZBZHNFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methoxypropan-1-amine typically involves the reaction of benzyl alcohol with 3-chloro-2-methoxypropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzyloxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine or benzyl alcohol.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-methoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
(a) 2-(4-Bromophenyl)-2-methoxypropan-1-amine
- Structure : Substitutes the benzyloxy group with a 4-bromophenyl group and retains the methoxy group.
- Molecular Formula: C₉H₁₉NO (as per ).
- Key Differences : The bromophenyl group introduces steric bulk and electronic effects distinct from the benzyloxy group. Bromine’s electronegativity may alter reactivity in nucleophilic substitution or coupling reactions compared to the benzyloxy ether linkage .
(b) Methoxyisopropylamine
- Structure: 1-methoxy-2-propanamine (C₄H₁₁NO).
- Properties : A simpler analog with a single methoxy group; it is a colorless liquid (BP: 98°C) and water-miscible. Used in herbicide production (e.g., dimethenamid) .
- Comparison : The absence of a benzyloxy group reduces steric hindrance and lipophilicity, making methoxyisopropylamine more suitable for agricultural formulations than the target compound .
(c) Benzenepropanoic Acid, β-amino-2-(phenylmethoxy)-
- Structure: C₁₆H₁₇NO₃ with a carboxylic acid group (CAS 124082-16-2, ).
- This compound may have pharmaceutical or polymer applications .
Physicochemical Properties
Reactivity and Stability
- The benzyloxy group in this compound is susceptible to hydrogenolysis (e.g., Pd/C, H₂), whereas methoxy groups are generally stable under such conditions.
- Compared to halogenated analogs (e.g., 4-bromophenyl in ), the benzyloxy group offers orthogonal reactivity for sequential functionalization.
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